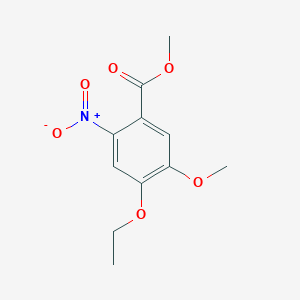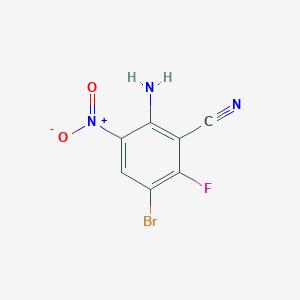
zinc;2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: zinc;2,3-dihydroxybutanedioate can be synthesized through several methods. One common laboratory method involves the reaction of tartaric acid with zinc sulfate heptahydrate in an aqueous solution. The reaction proceeds as follows:
C4H6O6+ZnSO4⋅7H2O→C4H4O6Zn+H2SO4+7H2O
The reaction is typically carried out at room temperature, and the resulting zinc tartrate precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, zinc tartrate is often produced by reacting tartaric acid with sodium hydroxide to form sodium tartrate, which is then reacted with zinc sulfate heptahydrate to yield zinc tartrate. The process can be summarized as follows:
- Tartaric acid reacts with sodium hydroxide to form sodium tartrate.
- Sodium tartrate reacts with zinc sulfate heptahydrate to produce zinc tartrate .
化学反応の分析
Types of Reactions: zinc;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and tartrate ions.
Substitution: this compound can participate in substitution reactions where the tartrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ethylenediamine or ammonia under controlled pH conditions.
Major Products:
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Elemental zinc and tartrate ions.
Substitution: Zinc complexes with new ligands
科学的研究の応用
zinc;2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based metal-organic frameworks (MOFs) and coordination polymers.
Biology: this compound is studied for its potential role in enzyme catalysis and as a zinc supplement in biological systems.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of stabilizers for polyvinyl chloride (PVC) and as a catalyst in various chemical reactions
作用機序
The mechanism of action of zinc tartrate involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and regulate gene expression .
類似化合物との比較
Zinc gluconate: Another zinc compound used as a dietary supplement and in pharmaceuticals.
Zinc sulfate: Commonly used in agriculture and medicine for zinc supplementation.
Zinc acetate: Used in chemical synthesis and as a dietary supplement.
Comparison: zinc;2,3-dihydroxybutanedioate is unique due to its coordination with tartrate ions, which provides specific structural and functional properties. Unlike zinc gluconate and zinc sulfate, zinc tartrate forms stable complexes with organic ligands, making it suitable for applications in coordination chemistry and material science. Additionally, its ability to form metal-organic frameworks distinguishes it from other zinc compounds .
特性
分子式 |
C4H4O6Zn |
|---|---|
分子量 |
213.5 g/mol |
IUPAC名 |
zinc;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChIキー |
VRGNUPCISFMPEM-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol](/img/structure/B8579558.png)



